3-Oxaspiro[5.5]undecane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives involves the reaction of specific precursors like 1,3-diaryl-2-propen-1-ones with barbituric acids under refluxing conditions, leading to a series of spiro compounds without requiring any catalysts. These reactions are instrumental in forming the spiro framework, indicating the versatility and reactivity of these systems in synthetic chemistry (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography has provided detailed insights into their crystal and molecular structures, showcasing different systems and space groups, and revealing interactions such as C–H···O and C–H···π in their architecture. These studies help in understanding the three-dimensional arrangement and the intrinsic properties of the spiro compounds (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
3-Oxaspiro[5.5]undecane-2,4-dione compounds exhibit enhanced reactivity in certain chemical reactions, such as the Castagnoli-Cushman reaction with imines, due to their cyclic anhydride structure formed in situ from dicarboxylic acids. Their unique structure contributes to a broad substrate scope and enhanced reactivity, which is pivotal in organic synthesis and pharmaceutical applications (Rashevskii et al., 2020).
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” is used as a building block in the synthesis of various organic compounds . One specific application is in the synthesis of "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
- Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.
Synthesis of New Spiro[5.5]undecane Derivatives
- Specific Scientific Field : Structural Chemistry .
- Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” is used in the synthesis of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds exhibit intriguing conformational and configurational aspects .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
- Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as the new spiro[5.5]undecane derivatives . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.
Synthesis of [1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-Oxaspiro[5.5]undecane-2,4-dione” may be used to synthesize "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. Unfortunately, the detailed procedures are not provided in the sources I found .
- Results or Outcomes : The outcome of using “3-Oxaspiro[5.5]undecane-2,4-dione” in synthesis is the production of the target organic compound, such as "[1-(2-{[4-chloro-2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid" . The yield, purity, and other quantitative data would depend on the specific synthesis procedure and conditions.
Future Directions
properties
IUPAC Name |
3-oxaspiro[5.5]undecane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-10(7-9(12)13-8)4-2-1-3-5-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSIASQMRYFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370196 | |
Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxaspiro[5.5]undecane-2,4-dione | |
CAS RN |
1010-26-0 | |
Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Cyclohexanediacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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